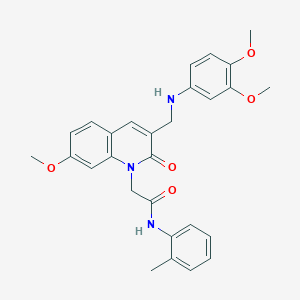

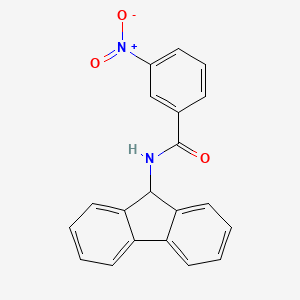

N-(9H-fluoren-9-yl)-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluorene derivatives, such as N-(9H-fluoren-9-yl)-3-nitrobenzamide, are part of a larger class of organic compounds known as aromatic compounds . These compounds are characterized by a ring structure and are often used in the development of pharmaceuticals and other chemical products .

Synthesis Analysis

The synthesis of fluorene derivatives often involves reactions with various reagents . For example, a boron trifluoride catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides .Molecular Structure Analysis

The molecular structure of fluorene derivatives can be complex due to the presence of multiple ring structures . The exact structure would depend on the specific substituents attached to the fluorene ring .Chemical Reactions Analysis

Fluorene derivatives can undergo a variety of chemical reactions. For instance, 9-fluorenone can be obtained from 9H-fluorenes by aerobic oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives can vary widely. For example, 9H-Fluoren-9-yl acetate has a molecular weight of 224.25 and is a solid at room temperature .科学的研究の応用

Molecular Actuators and Motors

One study explored the molecule 2-nitro-9-(2,2,2-triphenylethylidene)fluorene (NTEF) as a potential light-driven molecular motor. This research demonstrated that absorption at 355 nm causes a reversible spatial reorientation of the angular distribution of the dibenzofulvene rotor moiety of NTEF when immobilized in a poly(methyl methacrylate) (PMMA) matrix. This photoreorientation process, driven by photoisomerization, suggests applications in molecular actuators and light-controlled molecular devices (Ismail et al., 2011).

Solvent and Base-Promoted Reactions

Another study focused on the solvolysis of 9-(N-chloro-N-methylamino)fluorene, revealing insights into solvent- and base-promoted reactions, crucial for understanding the chemical behavior and synthesis pathways of related fluorene compounds. This research contributes to the development of new synthetic methods in organic chemistry (Meng & Thibblin, 1997).

Fluorescence and Sensing Applications

Research on the fluorescence emissions of positional isomers of N-(methylthiazol-2-yl)-nitrobenzamide, including compounds closely related to N-(9H-fluoren-9-yl)-3-nitrobenzamide, highlights their potential in developing fluorescence-based sensors. These isomers show selective interactions with metal ions, suggesting applications in metal ion sensing and detection (Phukan, Goswami, & Baruah, 2015).

Polymer Science

In polymer science, the synthesis of novel ester diamine 9-(3,5-diaminobenzoyloxy) fluorene for the preparation of polyimides was investigated. This research shows the application of fluorene derivatives in creating high-performance polymers with enhanced solubility and thermal stability, essential for advanced materials science (Mehdipour-Ataei & Nazari, 2012).

Bioelectrochemical Systems

The conversion of nitrobenzene to aniline using a bioelectrochemical system with a microbially catalyzed cathode presents an environmentally friendly approach to pollutant degradation. This study highlights the potential of fluorene derivatives in environmental remediation and the development of sustainable technologies (Wang et al., 2011).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-(9H-fluoren-9-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3/c23-20(13-6-5-7-14(12-13)22(24)25)21-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,19H,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKBYAFCVGUEDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9H-fluoren-9-yl)-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[(E)-3-[(4-chlorophenyl)methylamino]-2-cyano-3-oxoprop-1-enyl]phenyl]-4-methoxybenzamide](/img/structure/B2386395.png)

![Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2386396.png)

![8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2386399.png)

![2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2386400.png)

![5-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B2386405.png)

![Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2386407.png)

![Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2386410.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2386412.png)